4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
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Overview
Description
4-Benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a 1,2,4-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the piperidine ring: The 1,2,4-oxadiazole derivative can then be reacted with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would be essential to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antiviral or anticancer agent[][3].
Biological Studies: It can be used to study the interactions of oxadiazole derivatives with biological targets, providing insights into their mechanism of action[][3].
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals[][3].
Mechanism of Action
The mechanism of action of 4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxamides and 1,2,4-oxadiazole-5-thiols share structural similarities and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as 4-benzylpiperidine and 1-benzyl-4-phenylpiperidine are structurally related and may have comparable pharmacological properties.
Uniqueness
4-Benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the combination of the piperidine ring and the 1,2,4-oxadiazole moiety, which may confer distinct biological activities not observed in other similar compounds .
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-7-17(8-4-1)15-18-11-13-24(14-12-18)16-20-22-21(23-25-20)19-9-5-2-6-10-19/h1-10,18H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHZJXXJXZTARJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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